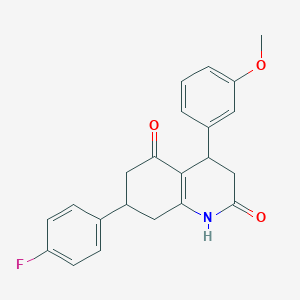

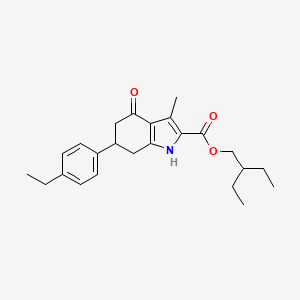

7-(4-fluorophenyl)-4-(3-methoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione

説明

- This compound belongs to the quinoline family, characterized by a fusion of benzene and pyridine rings. Quinolines have been studied for various applications, including their use in medicinal chemistry due to their diverse biological activities.

Synthesis Analysis

- The synthesis of similar quinoline compounds often involves multi-step processes. For example, in the synthesis of related fluorophenyl quinolines, methods like acid-catalyzed cyclocondensation have been used (Tolstikov et al., 2014). The specific synthesis route for this compound is not detailed in the available literature.

Molecular Structure Analysis

- The molecular structure of similar quinoline derivatives has been characterized using X-ray diffraction, revealing aspects like the conformation of the dihydropyridine ring and intermolecular hydrogen bonds (Xiang-Shan Wang et al., 2006).

Chemical Reactions and Properties

- Quinolines often undergo various chemical reactions, including cycloaddition, oxidation, and Michael addition, depending on the functional groups present. For example, reactions involving methoxycarbonyl and fluoro groups in quinoline compounds have been documented (E. A. Al-Taifi et al., 2016).

Physical Properties Analysis

- The physical properties of quinoline derivatives like fluorescence and stability in different pH ranges have been noted. Some show strong fluorescence in aqueous media across a wide pH range, indicating stability under various conditions (Junzo Hirano et al., 2004).

Chemical Properties Analysis

- The chemical properties, such as electronic structures and photophysical properties of fluorophenyl substituted quinolines, have been studied using methods like density functional theory (DFT) (F. Suliman et al., 2014). These studies often reveal how substitutions affect the molecular orbitals and overall reactivity of the compounds.

科学的研究の応用

Antitumor Activity

Quinolone derivatives, including structures similar to the compound of interest, have been evaluated for their antitumor properties. Studies indicate that certain quinolone derivatives exhibit antimitotic activity, which can induce cell cycle arrest in the G2/M phase, demonstrating significant antiproliferative activity against tumor cells. The presence of specific functional groups, such as hydroxyl and methoxy groups, in these compounds is essential for their antitumor activity, highlighting their potential as antitumor agents (Hadjeri et al., 2004).

Photophysical Properties

Research on azole-quinoline-based fluorophores inspired by excited-state intramolecular proton transfer (ESIPT) processes has shown that quinoline derivatives can exhibit unique photophysical behaviors. These compounds demonstrate dual emissions (normal emission and ESIPT emission) along with large Stokes' shift emissions, depending on the solvent polarity. This indicates the potential of such quinoline derivatives for applications in fluorescence spectroscopy and imaging, where solvent-dependent emission properties can be particularly useful (Padalkar & Sekar, 2014).

Fluorescent Labeling and Biomedical Analysis

Novel fluorophores derived from quinolinedione compounds, such as 6-methoxy-4-quinolone, have been identified for their strong fluorescence in a wide pH range of aqueous media. These compounds are highly stable against light and heat, making them suitable for fluorescent labeling reagents in biomedical analysis. Their robust fluorescence properties across different pH levels allow for versatile applications in detecting and analyzing biological samples (Hirano et al., 2004).

Antibacterial Activity

The synthesis and evaluation of quinolone derivatives have also extended to their antibacterial properties. Certain derivatives have shown potent activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Klebsiella pneumoniae. This suggests that quinolinedione compounds, through specific structural modifications, can serve as potential antibacterial agents, offering new avenues for the development of antimicrobial therapies (Chen et al., 2001).

特性

IUPAC Name |

7-(4-fluorophenyl)-4-(3-methoxyphenyl)-1,3,4,6,7,8-hexahydroquinoline-2,5-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20FNO3/c1-27-17-4-2-3-14(9-17)18-12-21(26)24-19-10-15(11-20(25)22(18)19)13-5-7-16(23)8-6-13/h2-9,15,18H,10-12H2,1H3,(H,24,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZLMPRHWZONEBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2CC(=O)NC3=C2C(=O)CC(C3)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-chloro-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}benzenesulfonamide](/img/structure/B4577373.png)

![2-chloro-5-iodo-N-[4-(4-methyl-1-piperidinyl)phenyl]benzamide](/img/structure/B4577389.png)

![N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-3-propoxybenzamide](/img/structure/B4577411.png)

![8-tert-butyl-4-[4-(trifluoromethoxy)phenyl]-1-thia-4-azaspiro[4.5]decan-3-one](/img/structure/B4577424.png)

![2-({4-[4-(difluoromethoxy)phenyl]-2-pyrimidinyl}thio)-N-(pentafluorophenyl)acetamide](/img/structure/B4577438.png)

![5-{[4-(4-tert-butylphenyl)-3-(methoxycarbonyl)-5-methyl-2-thienyl]amino}-5-oxopentanoic acid](/img/structure/B4577439.png)

![methyl 2-[({4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}acetyl)amino]-4-phenyl-3-thiophenecarboxylate](/img/structure/B4577444.png)

![5-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-7-methyl-4-phenyl-2H-chromen-2-one](/img/structure/B4577475.png)

![N-[3-chloro-4-(difluoromethoxy)phenyl]-N'-(2,5-dimethoxyphenyl)thiourea](/img/structure/B4577481.png)

![4-bromo-1-methyl-N-(2-methyl-4-oxo-6,7-dihydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl)-1H-pyrazole-3-carboxamide](/img/structure/B4577485.png)